molecular formula C11H24N2 B3371181 Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine CAS No. 63738-29-4

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Cat. No.: B3371181
CAS No.: 63738-29-4
M. Wt: 184.32 g/mol
InChI Key: IKXJYEHCFHVITH-UHFFFAOYSA-N
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Description

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an ethyl group attached to a piperidine ring that is substituted with four methyl groups at positions 2, 2, 6, and 6. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine, which is a key intermediate.

    Ethylation: The 2,2,6,6-tetramethylpiperidine is then subjected to ethylation using ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-70°C) to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous ether, low temperature.

    Substitution: Alkyl halides, acyl chlorides; reaction conditionsaprotic solvent, elevated temperature.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine can be compared with other similar compounds, such as:

    2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of this compound, known for its stability and use in organic synthesis.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with hydroxyl functionality, used in the synthesis of nitroxide radicals.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.

Uniqueness

This compound is unique due to its ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where tailored chemical behavior is required.

Properties

IUPAC Name

N-ethyl-2,2,6,6-tetramethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-6-12-9-7-10(2,3)13-11(4,5)8-9/h9,12-13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXJYEHCFHVITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525544
Record name N-Ethyl-2,2,6,6-tetramethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63738-29-4
Record name N-Ethyl-2,2,6,6-tetramethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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